molecular formula C16H16N2O4 B12936183 Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate

Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate

Cat. No.: B12936183
M. Wt: 300.31 g/mol
InChI Key: AFNDQDXDHDXHNX-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate is a synthetic organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with pyridine-2-amine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with methyl acetoacetate under controlled conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a lead compound for developing new pharmaceuticals.

    Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-hydroxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate
  • Methyl 2-(4-chlorophenyl)-3-oxo-3-(2-pyridylamino)propanoate
  • Methyl 2-(4-nitrophenyl)-3-oxo-3-(2-pyridylamino)propanoate

Uniqueness

Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate is unique due to the presence of the methoxy group on the aromatic ring, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a lead compound in drug discovery and other applications.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)-3-oxo-3-(pyridin-2-ylamino)propanoate

InChI

InChI=1S/C16H16N2O4/c1-21-12-8-6-11(7-9-12)14(16(20)22-2)15(19)18-13-5-3-4-10-17-13/h3-10,14H,1-2H3,(H,17,18,19)

InChI Key

AFNDQDXDHDXHNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)NC2=CC=CC=N2)C(=O)OC

Origin of Product

United States

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